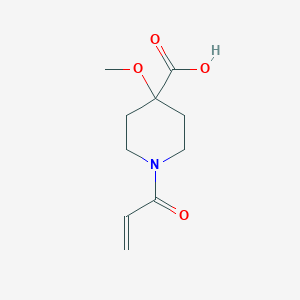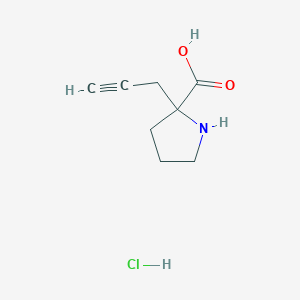
Ácido 2-(prop-2-in-1-il)pirrolidina-2-carboxílico clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of proline, an amino acid known for its role in protein synthesis and structure. The molecular formula of 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is C8H12ClNO2, and it has a molecular weight of 189.64.
Aplicaciones Científicas De Investigación
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis . In medicine, derivatives of this compound have been explored for their potential as enzyme inhibitors, particularly in targeting proteolytic enzymes and addressing protein-protein interactions . Additionally, it has industrial applications in the production of pharmaceuticals and fine chemicals .
Métodos De Preparación
The synthesis of 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves several steps. One common method includes the derivatization of proline. The process typically starts with the esterification of the carboxyl group using methanolic HCl, followed by acetylation of the amino group using reagents such as trifluoroacetic anhydride or acetic anhydride . Industrial production methods often involve bulk synthesis and purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic acids and bases, such as triethylamine, which play crucial roles in catalyzing reactions and facilitating the formation of desired products. Major products formed from these reactions include enamine and iminium intermediates, which are essential in further synthetic applications .
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. One key pathway is the proline degradation pathway, where proline oxidase catalyzes the first step in proline degradation, generating ATP for survival or reactive oxygen species for programmed cell death . This compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can be compared with other proline derivatives, such as 4-hydroxyproline and azetidine-2-carboxylic acid. While these compounds share some structural similarities, 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSJXIFWSWGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
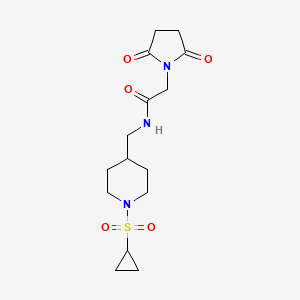
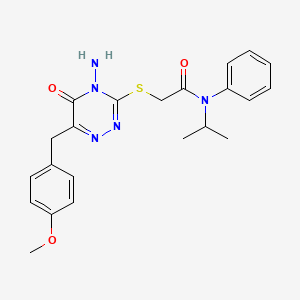
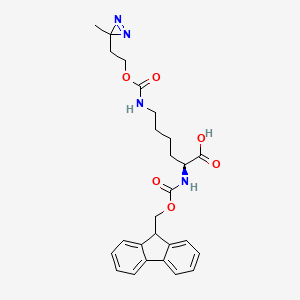
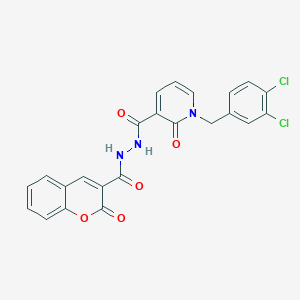
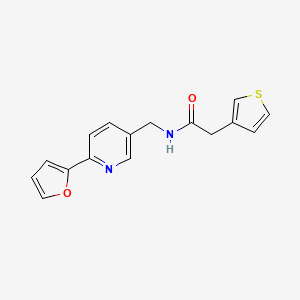
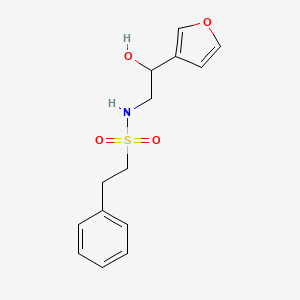
![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)
![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)
![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)
![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2445315.png)
